molecular formula C18H19N5 B5648797 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine

1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine

Cat. No. B5648797
M. Wt: 305.4 g/mol
InChI Key: XLMMCMNJFXQCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine is a chemical compound that has been widely used in scientific research for its unique properties. This compound is commonly referred to as TRB or TRB-NH2 and is a potent inhibitor of the phosphodiesterase 5 (PDE5) enzyme.

Mechanism of Action

The mechanism of action of 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine is based on its ability to inhibit the 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine enzyme. 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine is responsible for the degradation of cGMP, which is a second messenger molecule that plays a critical role in vasodilation and smooth muscle relaxation. By inhibiting 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine, 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine increases cGMP levels, leading to vasodilation and relaxation of smooth muscle cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine are primarily related to its ability to inhibit the 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine enzyme. This leads to increased cGMP levels, which in turn leads to vasodilation and relaxation of smooth muscle cells. This has important implications for the treatment of various diseases, including pulmonary hypertension, erectile dysfunction, and heart failure.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine in lab experiments include its potent inhibitory activity against 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine, its ability to increase cGMP levels, and its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine. One area of focus is the development of new and more potent inhibitors of the 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine enzyme. Another area of focus is the potential therapeutic applications of this compound, including its use in the treatment of pulmonary hypertension, erectile dysfunction, and heart failure. Additionally, research is needed to better understand the biochemical and physiological effects of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-bromo-1-biphenyl with 4-aminotriazole to produce 4-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]amine. This intermediate compound is then reacted with piperazine to produce the final product, 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine.

Scientific Research Applications

1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of the 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine, 1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine increases cGMP levels, leading to vasodilation and relaxation of smooth muscle cells. This has important implications for the treatment of various diseases, including pulmonary hypertension, erectile dysfunction, and heart failure.

properties

IUPAC Name

1-[4-[3-(1,2,4-triazol-4-yl)phenyl]phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-2-16(12-18(3-1)23-13-20-21-14-23)15-4-6-17(7-5-15)22-10-8-19-9-11-22/h1-7,12-14,19H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMMCMNJFXQCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CC(=CC=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-4-yl]piperazine

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